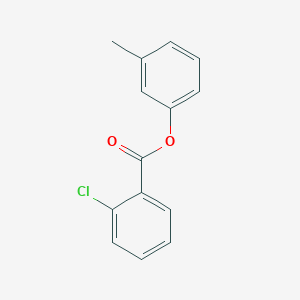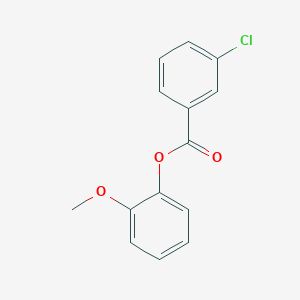
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol, commonly known as Bithionol, is a synthetic organic compound with antiparasitic and antifungal properties. It was first synthesized in the 1930s and has been used as an anthelmintic and antifungal agent in both human and veterinary medicine. Bithionol has also been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
作用機序
Bithionol's mechanism of action is not fully understood, but it is believed to work by disrupting the metabolism of parasites and fungi. It has been shown to inhibit the activity of enzymes involved in energy production and to interfere with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Bithionol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cells, which can lead to cell death. Bithionol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can affect cell growth and survival.
実験室実験の利点と制限
One advantage of using Bithionol in lab experiments is that it has a broad spectrum of activity against parasites and fungi. It has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, Bithionol can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds.
将来の方向性
There are several potential future directions for research on Bithionol. One area of interest is its potential as an anticancer agent. Bithionol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new formulations of Bithionol that can improve its solubility and bioavailability. Finally, Bithionol's mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular metabolism and signaling pathways.
合成法
Bithionol can be synthesized through the reaction of 2-mercaptobenzothiazole with butyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield Bithionol.
科学的研究の応用
Bithionol has been extensively studied for its antiparasitic and antifungal properties. It has been used to treat infections caused by parasites such as Schistosoma mansoni and Fasciola hepatica. Bithionol has also been shown to be effective against a variety of fungal infections, including those caused by Candida albicans and Aspergillus fumigatus.
特性
分子式 |
C11H14N2O2S2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-13-11(16)12-9-6-4-5-7-10(9)17(13,14)15/h4-7H,2-3,8H2,1H3,(H,12,16) |
InChIキー |
MRMOLBZHFPXAOR-UHFFFAOYSA-N |
異性体SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
SMILES |
CCCCN1C(=S)NC2=CC=CC=C2S1(=O)=O |
正規SMILES |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)